5-Methylpyridin-2-one Pirfenidone

Catalog No.
S13948795
CAS No.
M.F
C18H16N2O2
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyridin-2-one Pirfenidone

Product Name

5-Methylpyridin-2-one Pirfenidone

IUPAC Name

5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3

InChI Key

RLBFFAUFRAIGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C

5-Methylpyridin-2-one, commonly known as pirfenidone, is a synthetic compound recognized for its antifibrotic and anti-inflammatory properties. It is primarily used in the treatment of idiopathic pulmonary fibrosis, a progressive lung disease characterized by scarring of lung tissue. The chemical structure of pirfenidone is denoted by the formula C12H11NOC_{12}H_{11}NO, and it features a pyridine ring with a methyl group at the 5-position and a carbonyl group at the 2-position, contributing to its unique biological activity.

That are crucial for its synthesis and metabolic activation. The main reactions include:

  • Synthesis Reaction: Pirfenidone can be synthesized through the reaction of 5-methyl-2-pyridone with bromobenzene in the presence of copper catalysts and bases, such as potassium carbonate, under controlled conditions to yield pure pirfenidone .
  • Metabolic Activation: In vivo studies have shown that pirfenidone can be metabolized by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of reactive metabolites. This metabolic pathway includes the conversion of pirfenidone to 5-hydroxymethylpirfenidone and subsequent sulfation .

Pirfenidone exhibits significant biological activities that contribute to its therapeutic effects:

  • Antifibrotic Action: It inhibits the proliferation of fibroblasts and reduces collagen production stimulated by transforming growth factor beta (TGF-β), which plays a pivotal role in fibrogenesis .
  • Anti-inflammatory Effects: Pirfenidone modulates inflammatory pathways by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), thereby mitigating inflammation in lung tissues .

The synthesis of pirfenidone has evolved over time, with several methods reported in literature:

  • Traditional Synthesis: The initial synthesis involved reacting 5-methyl-2-pyridone with various halogenated compounds under basic conditions.
  • Improved Synthesis: Recent advancements include using bromobenzene with a copper catalyst in dimethylformamide, which enhances yield and purity. This method allows for better control over reaction conditions and minimizes side products .
  • Derivatives Synthesis: Research has also focused on synthesizing derivatives of pirfenidone to enhance its efficacy and reduce side effects. Modifications often involve altering functional groups attached to the pyridine ring .

Pirfenidone is primarily applied in:

  • Idiopathic Pulmonary Fibrosis Treatment: It is FDA-approved for managing this condition, helping to slow disease progression and improve lung function.
  • Research on Fibrotic Diseases: Pirfenidone serves as a model compound in studies aimed at understanding fibrotic mechanisms and developing new antifibrotic agents .

Pirfenidone interacts with various drugs due to its metabolic pathway involving cytochrome P450 enzymes. Notable interactions include:

  • CYP1A2 Inhibitors: Drugs like fluvoxamine can increase the toxicity of pirfenidone by inhibiting its metabolism, necessitating caution when co-administered .
  • Other CYP Inhibitors: Caution is advised when using other drugs that inhibit CYP enzymes (e.g., fluconazole) as they may affect pirfenidone's pharmacokinetics and efficacy .

Several compounds share structural similarities or pharmacological profiles with pirfenidone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
NintedanibSimilar antifibrotic actionDual inhibition of tyrosine kinases involved in fibrosis
ThalidomideStructural analogKnown for immunomodulatory effects but also associated with severe side effects
5-CarboxypirfenidoneMetabolite of pirfenidoneInactive form; used to study pharmacokinetics

Pirfenidone stands out due to its specific mechanism targeting TGF-β pathways while exhibiting both anti-inflammatory and antioxidant properties, making it unique among antifibrotic agents .

Catalytic Cyclization Strategies in Pyridone Ring Formation

Catalytic cyclization represents a cornerstone in constructing the pyridin-2-one core of pirfenidone. The enamine cyclization approach, as demonstrated by Chikhalikar et al., utilizes aliphatic enaminones such as 3-dimethylamino-2-formyl acrylonitrile to generate pyridin-2(1H)-one derivatives. This method involves a nucleophilic vinylic substitution reaction with malononitrile or ethyl cyanoacetate, followed by base-mediated cyclization (e.g., potassium carbonate in ethanol) to yield functionalized pyridones. The reaction proceeds via a vinylazomethine ylide intermediate, which undergoes -sigmatropic rearrangement to form the six-membered ring.

A critical advancement in this domain involves the use of potassium hydroxide under high-pressure conditions. For instance, heating 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol at 180°C and 12.5 bar for 16 hours achieved an 84% yield of 4-amino-5-methylpyridin-2-one, a key pirfenidone precursor. The reaction mechanism likely proceeds through nucleophilic aromatic substitution, where the hydroxide ion displaces the chlorine atom, followed by tautomerization to stabilize the pyridone structure.

Comparative studies of catalysts reveal distinct efficiency profiles:

CatalystTemperature (°C)Pressure (bar)Yield (%)Purity (%)
Potassium hydroxide18012.58499.1
Sodium methoxide16010.07297.5
DBU120Ambient6595.8

Table 1: Catalyst performance in pyridone ring cyclization.

The choice of base significantly impacts reaction kinetics. Strong bases like potassium hydroxide facilitate deprotonation of the enamine intermediate, accelerating cyclization. Conversely, milder bases such as 1,8-diazabicycloundec-7-ene (DBU) reduce side reactions but require longer reaction times.

Bromobenzene-Based Synthetic Pathways and Impurity Control

Bromobenzene derivatives serve as essential starting materials for introducing the N-phenyl group in pirfenidone. The Ullmann coupling reaction, employing copper(I) iodide and 1,10-phenanthroline as ligands, enables the coupling of 5-methylpyridin-2-one with bromobenzene. This method typically operates at 110°C in dimethylformamide, achieving 78% yield with <2% residual palladium.

Impurity control focuses on minimizing byproducts such as 5-methyl-1-(4-bromophenyl)pyridin-2-one (formed via incomplete coupling) and 5-methylpyridin-2-one dimer (resulting from oxidative homocoupling). Recrystallization from water-ethanol mixtures (3:1 v/v) reduces dimer content from 3.2% to <0.1%. Additionally, chelating resins like Chelex 100 effectively remove copper catalysts, lowering metal impurities to <10 ppm.

Key process parameters for impurity mitigation include:

  • Temperature gradient crystallization: Slow cooling from 80°C to 0°C over 12 hours ensures preferential crystallization of the target compound.
  • pH adjustment: Maintaining reaction pH at 7.0–7.5 using hydrochloric acid prevents acid-catalyzed degradation of the pyridone ring.
  • Solvent selection: Methanol-toluene mixtures (4:1 v/v) enhance solubility of bromobenzene-derived intermediates while suppressing side reactions.

The C-4 position of the pyridin-2-one core structure in pirfenidone represents a critical site for structural modification to enhance bioactivity and pharmacological properties [1] [2]. Recent advances in organocatalytic functionalization have demonstrated that C-4 selective alkylation and arylation reactions can be achieved through photochemical methods, providing new avenues for derivative synthesis [1]. These functionalization strategies have been particularly successful in creating derivatives with improved antifibrotic activity compared to the parent compound [3] [4].

Systematic structure-activity relationship studies have revealed that C-4 position modifications significantly influence the biological activity of pirfenidone derivatives [5] [3]. Research conducted by Ma and colleagues evaluated 24 pirfenidone derivatives with various C-4 substitutions, demonstrating that compounds with electron-donating groups at this position exhibited enhanced inhibitory activity against human lung fibroblast cell lines [3] [6]. The study showed that derivatives with bulky substituents at the C-4 position generally displayed superior antifibrotic properties, with some compounds achieving inhibition rates exceeding 90% at concentrations below 100 micromolar [3].

The molecular mechanisms underlying C-4 position functionalization effects have been elucidated through molecular docking and protein binding assays [3] [6]. These studies demonstrated that C-4 modifications can enhance binding affinity to key target proteins, particularly those involved in the p38 mitogen-activated protein kinase signaling pathway [3]. The enhanced binding is attributed to improved hydrophobic interactions and hydrogen bonding patterns created by strategic substitutions at this position [6].

Table 1: C-4 Position Modifications and Bioactivity Data

CompoundC-4 SubstituentCell LineInhibition % (1 mM)IC50 (μM)
Parent PirfenidoneMethylMRC-535.7>1000
Derivative ATrifluoromethylMRC-562.35340.8
Derivative BAcetamidoMRC-586.23132
Derivative CN-AcetylacetamidoMRC-590.4687.5

Advanced synthetic methodologies for C-4 functionalization have been developed using transition metal-free approaches [2]. The use of n-butylsodium as a deprotonating agent has enabled selective C-4 metalation over traditional organolithium bases, providing access to diverse alkylation products [2]. This methodology has been successfully applied to create pharmaceutical intermediates with enhanced bioactivity profiles [2].

Photochemical organocatalytic methods have emerged as powerful tools for C-4 functionalization of pyridines [1]. These methods utilize visible light to generate pyridinyl radicals that undergo effective radical coupling with allylic precursors, resulting in regioselective C-4 functionalization [1]. The methodology has been successfully applied to complex pharmaceutical scaffolds, demonstrating broad substrate scope and functional group tolerance [1].

Heterocyclic Substituent Effects on Transforming Growth Factor-Beta Inhibition

The inhibition of transforming growth factor-beta signaling represents a primary mechanism of action for pirfenidone and its derivatives [7] [8] [9]. Heterocyclic substitutions on the pyridin-2-one scaffold have been shown to significantly modulate this inhibitory activity through effects on downstream signaling pathways [5] [7]. The canonical transforming growth factor-beta pathway involves phosphorylation of Smad2 and Smad3 proteins, which serve as key mediators of fibrotic gene expression [5] [7].

Research has demonstrated that pirfenidone derivatives with modified heterocyclic substituents exhibit enhanced inhibition of transforming growth factor-beta-induced Smad2/3 phosphorylation [5]. Western blot analyses revealed that optimized derivatives could reduce phospho-Smad2 and phospho-Smad3 levels in a dose-dependent manner while maintaining total Smad protein expression [5]. This selective inhibition of phosphorylation events represents a refined mechanism for controlling fibrotic signaling cascades [5].

The molecular basis for heterocyclic substituent effects on transforming growth factor-beta inhibition involves direct interference with furin protease activity [8]. Pirfenidone and its derivatives inhibit the conversion of high glycosylated pro-transforming growth factor-beta to its active latent form through furin blockade [8]. This mechanism prevents the maturation of transforming growth factor-beta, thereby reducing the availability of active growth factor for receptor binding and downstream signaling [8].

Table 2: Heterocyclic Modifications and Transforming Growth Factor-Beta Inhibition

CompoundHeterocyclic Modificationp-Smad2 Reduction (%)p-Smad3 Reduction (%)Fibrotic Marker Inhibition
YZQ17Mesityl substitution8578α-SMA, ColI, Fibronectin
YZQ162,4-Dimethylphenyl7268α-SMA, ColI
YZQ14p-Tolyl5855ColI, Fibronectin
ControlUnmodified1512Minimal

Non-canonical transforming growth factor-beta signaling pathways are also affected by heterocyclic modifications [10]. The p38 and c-Jun N-terminal kinase pathways, which contribute to fibrotic gene expression independently of Smad signaling, can be modulated by specific heterocyclic substitutions [11] [10]. Studies have shown that pirfenidone derivatives with optimized heterocyclic groups achieve superior inhibition of both canonical and non-canonical pathways compared to the parent compound [11].

The effects of heterocyclic substituents extend to regulation of nuclear factor erythroid 2-related factor 2 and BTB domain and CNC homolog 1 signaling [8]. These transcription factors control antioxidant gene expression and represent important targets for antifibrotic therapy [8]. Pirfenidone derivatives with specific heterocyclic modifications have demonstrated enhanced activation of nuclear factor erythroid 2-related factor 2 while simultaneously inhibiting BTB domain and CNC homolog 1, resulting in improved cellular antioxidant capacity [8].

Matrix metalloproteinase regulation represents another important aspect of heterocyclic substituent effects [11] [8]. Transforming growth factor-beta signaling normally suppresses matrix metalloproteinase activity while enhancing tissue inhibitor of metalloproteinase expression [11]. Optimized pirfenidone derivatives can reverse this pattern, promoting matrix degradation and reducing excessive collagen accumulation [11].

Amide Derivative Synthesis and Pharmacophore Optimization

The development of amide derivatives represents a strategic approach to address the rapid metabolism of the 5-methyl group in pirfenidone while maintaining or enhancing antifibrotic activity [5] [12] [13]. Amide bond formation provides metabolic stability compared to the original methyl substituent, which undergoes rapid oxidation to carboxylic acid metabolites [5] [13]. This modification strategy has yielded derivatives with significantly improved pharmacokinetic profiles and enhanced therapeutic potential [5].

Synthetic methodologies for amide derivative preparation have utilized advanced coupling reagents including hexafluorophosphate azabenzotriazole tetramethyl uronium and 1-hydroxybenzotriazole [5] [14]. The synthetic route typically involves nitro reduction of the pyridin-2-one scaffold followed by amide coupling reactions under mild conditions [5] [14]. Optimization of reaction conditions has enabled the preparation of diverse amide libraries with varying substitution patterns and stereochemical configurations [15] [13].

Structure-activity relationship studies of amide derivatives have revealed critical pharmacophore requirements for optimal antifibrotic activity [5] [15] [13]. The YZQ17 derivative, featuring a mesityl-substituted amide group, demonstrated 100-fold greater potency than pirfenidone with an IC50 value of 0.14 millimolar [5]. This compound exhibited superior inhibition of transforming growth factor-beta-induced fibroblast proliferation, migration, and extracellular matrix deposition [5].

Table 3: Amide Derivative Pharmacophore Optimization Data

CompoundAmide SubstituentIC50 (mM)Migration Inhibition (%)Apoptosis Induction (%)
YZQ172,4,6-Trimethylphenyl0.148534.5
YZQ162,4-Dimethylphenyl0.247228.3
YZQ052-Methylphenyl0.735822.1
Pirfenidone5-Methyl13.72359.6

Pharmacokinetic optimization through amide derivative synthesis has addressed key limitations of the parent compound [5] [16]. Liver microsome stability studies demonstrated that optimized amide derivatives exhibit significantly reduced intrinsic clearance and extended half-life periods compared to pirfenidone [5]. The YZQ17 compound showed intrinsic clearance values of 63.91 milliliters per minute per kilogram in human liver microsomes versus 1231.17 for pirfenidone [5].

Advanced amide derivative designs have incorporated chiral centers to explore stereochemical effects on bioactivity [15]. Studies comparing R and S enantiomers of dimethylamino propanamide derivatives revealed significant stereoselectivity in antifibrotic activity [15]. The S-enantiomer consistently demonstrated superior activity with IC50 values approximately 2-fold lower than the corresponding R-enantiomer [15].

Benzyl-substituted amide derivatives represent an alternative design strategy that has yielded compounds with exceptional potency [15]. The 9d derivative, incorporating an N-acetylacetamido substitution pattern, achieved an IC50 of 0.035 millimolar against human fibroblast cell lines [15]. This compound demonstrated complete inhibition of cell proliferation at concentrations below 100 micromolar [15].

The molecular mechanisms underlying amide derivative optimization involve enhanced target protein binding and improved cellular uptake [5] [15]. Molecular docking studies have revealed that amide substituents create additional binding interactions with key amino acid residues in target proteins [6]. These enhanced binding modes translate to improved inhibition of fibrotic signaling pathways and superior therapeutic efficacy [5] [6].

5-Methylpyridin-2-one pirfenidone exerts its anti-fibrotic effects through multiple, interconnected mechanisms that collectively disrupt transforming growth factor-β1 signaling pathways. The compound demonstrates a multi-targeted approach to inhibiting fibrotic processes, with its primary mechanism involving the downregulation of transforming growth factor-β1 expression at both transcriptional and translational levels [1].

Direct Transforming Growth Factor-β1 Expression Modulation

The fundamental mechanism underlying pirfenidone's anti-fibrotic activity involves the direct suppression of transforming growth factor-β1 gene expression. This downregulatory effect occurs through the inhibition of furin protease activity, which is essential for transforming growth factor-β1 maturation [1]. Transforming growth factor-β1 is initially synthesized as a precursor molecule containing a signal peptide, latency-associated peptide, and the active transforming growth factor-β1 region. The maturation process requires furin-mediated cleavage to convert high glycosylated pro-transforming growth factor-β1 to its active form [1].

Pirfenidone's interference with furin activity prevents the conversion of high glycosylated pro-transforming growth factor-β1 to high glycosylated latent transforming growth factor-β1, effectively blocking the secretion of biologically active transforming growth factor-β1 from cells [1]. This mechanism represents a critical upstream intervention point in the fibrotic cascade, as transforming growth factor-β1 serves as the primary initiator of fibroblast activation and extracellular matrix production.

Canonical Smad Signaling Pathway Interference

The canonical transforming growth factor-β1 signaling pathway operates through Smad2 and Smad3 protein phosphorylation and subsequent nuclear translocation. Pirfenidone demonstrates significant inhibitory effects on transforming growth factor-β1-induced Smad2 and Smad3 phosphorylation, though the extent of this inhibition varies across different experimental systems [2] [3]. In primary human lung fibroblasts, pirfenidone treatment resulted in substantial reductions in transforming growth factor-β1-induced Smad3 phosphorylation, with concurrent decreases in nuclear accumulation of Smad proteins [3].

The mechanism involves the disruption of Smad2/3 nuclear translocation, which is essential for transforming growth factor-β1-mediated transcriptional activation. Following transforming growth factor-β1 receptor binding and subsequent Smad2/3 phosphorylation, these proteins normally form heteromeric complexes with Smad4 and translocate to the nucleus where they regulate pro-fibrotic gene expression [4]. Pirfenidone's inhibition of this nuclear shuttling mechanism prevents the transcriptional activation of genes encoding extracellular matrix proteins, effectively disrupting the downstream consequences of transforming growth factor-β1 signaling [4].

Extracellular Matrix Protein Synthesis Regulation

Pirfenidone exerts profound effects on extracellular matrix protein synthesis, particularly targeting collagen I, collagen III, and fibronectin production. The compound demonstrates dose-dependent inhibition of transforming growth factor-β1-induced collagen synthesis, with significant reductions observed at concentrations ranging from 100 to 1000 μM [5] [3]. This inhibition occurs at multiple levels, including gene expression, protein synthesis, and secretion.

The mechanism involves the downregulation of collagen gene transcription, specifically targeting COL1A1, COL1A2, and COL3A1 promoter activity [6]. Pirfenidone treatment results in substantial decreases in pro-collagen I and pro-collagen III messenger ribonucleic acid levels, with corresponding reductions in protein synthesis [3]. Additionally, the compound affects post-translational modifications of collagen, though it does not significantly alter the levels of specific post-translational modifications such as prolyl-3-hydroxylation or glycosylation of hydroxylysine residues [5].

Collagen Fibril Formation Disruption

A novel mechanism of pirfenidone action involves the direct inhibition of collagen fibril formation through interaction with collagen triple helices. This mechanism operates independently of cellular processes and represents a direct physical interaction between pirfenidone and collagen molecules [5]. The compound demonstrates the ability to delay collagen I fibril formation in cell-free systems using purified collagen, with effects observed at micromolar concentrations [5].

The disruption of collagen fibril formation involves interference with the entropy-driven self-assembly process that normally occurs following propeptide cleavage. Pirfenidone appears to bind directly to collagen triple helices, masking or altering interaction sites critical for fibril formation [5]. This mechanism contributes to the observed reduction in collagen fiber number and altered fiber morphology in treated cell cultures, with fibers appearing shorter and more frayed compared to control samples [5].

Transforming Growth Factor-β-Activated Kinase 1 Signaling Suppression

Pirfenidone demonstrates significant inhibitory effects on transforming growth factor-β-activated kinase 1 signaling, which serves as a critical mediator of transforming growth factor-β1-induced cellular responses. Transforming growth factor-β-activated kinase 1 activation leads to downstream phosphorylation of mitogen-activated protein kinases, including p38 mitogen-activated protein kinase, which plays essential roles in fibroblast activation and extracellular matrix production [7].

The suppression of transforming growth factor-β-activated kinase 1 activity by pirfenidone results in reduced activation of the MKK3/p38 signaling cascade, effectively attenuating pro-fibrotic gene expression and cellular responses [7]. This mechanism contributes to the compound's anti-inflammatory properties, as transforming growth factor-β-activated kinase 1 signaling is also involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β [7].

Wnt/β-Catenin Cross-Modulation in Fibroblast Activation

The Wnt/β-catenin signaling pathway represents a critical regulatory mechanism in fibroblast activation and myofibroblast differentiation. Pirfenidone exerts significant modulatory effects on this pathway, particularly through its interactions with glycogen synthase kinase 3β and β-catenin protein stability [8]. This cross-modulation mechanism provides an additional layer of anti-fibrotic activity that complements the compound's effects on transforming growth factor-β1 signaling.

Glycogen Synthase Kinase 3β Phosphorylation Regulation

Under normal physiological conditions, glycogen synthase kinase 3β functions as a negative regulator of β-catenin stability through phosphorylation-mediated degradation. Pirfenidone influences this regulatory mechanism by inhibiting the phosphorylation of glycogen synthase kinase 3β at the Ser9 residue, which is essential for maintaining the kinase in an inactive state [8]. By preventing glycogen synthase kinase 3β Ser9 phosphorylation, pirfenidone effectively promotes β-catenin degradation and reduces cytoplasmic β-catenin accumulation [8].

This mechanism represents a key intervention point in the Wnt/β-catenin signaling cascade, as β-catenin accumulation is necessary for the activation of downstream transcriptional programs involved in fibroblast activation. The inhibition of glycogen synthase kinase 3β Ser9 phosphorylation by pirfenidone results in enhanced β-catenin phosphorylation and subsequent proteasomal degradation, effectively reducing the pool of transcriptionally active β-catenin available for nuclear translocation [8].

β-Catenin Nuclear Translocation Suppression

Pirfenidone demonstrates significant inhibitory effects on β-catenin nuclear translocation, which is essential for the activation of Wnt target genes involved in fibroblast proliferation and differentiation. The compound prevents the nuclear accumulation of β-catenin by disrupting the cellular mechanisms responsible for β-catenin nuclear import [8]. This suppression occurs through multiple pathways, including the promotion of β-catenin degradation and the interference with nuclear import machinery.

The prevention of β-catenin nuclear translocation by pirfenidone results in the inhibition of T-cell factor/lymphoid enhancer factor-mediated transcription, which is responsible for the expression of genes involved in cell proliferation, migration, and extracellular matrix production [9]. This mechanism contributes to the compound's ability to suppress fibroblast activation and myofibroblast differentiation, as many of the cellular processes involved in fibrotic responses are regulated by Wnt/β-catenin signaling [9].

Cyclic Adenosine Monophosphate Response-Element Binding Protein Binding Protein Complex Disruption

The interaction between β-catenin and cyclic adenosine monophosphate response-element binding protein binding protein represents a critical step in the activation of pro-fibrotic gene expression. Pirfenidone interferes with the formation of transcriptionally active β-catenin/cyclic adenosine monophosphate response-element binding protein binding protein complexes, thereby preventing the expression of genes involved in fibroblast proliferation and extracellular matrix synthesis [10].

This mechanism is particularly significant because cyclic adenosine monophosphate response-element binding protein binding protein and its homolog p300 serve as transcriptional coactivators that are essential for β-catenin-mediated gene expression. The disruption of these protein-protein interactions by pirfenidone results in the suppression of pro-fibrotic transcriptional programs while potentially preserving other cellular functions that depend on alternative coactivator interactions [10].

Transforming Growth Factor-β1/Wnt Signaling Crosstalk Modulation

Pirfenidone exerts significant effects on the crosstalk between transforming growth factor-β1 and Wnt/β-catenin signaling pathways, which is critical for fibroblast activation and myofibroblast differentiation. The compound disrupts the interaction between Smad3 and β-catenin proteins, which normally form transcriptionally active complexes that promote pro-fibrotic gene expression [8]. This disruption prevents the synergistic activation of fibrotic pathways that occurs when both transforming growth factor-β1 and Wnt signaling are simultaneously activated.

The modulation of transforming growth factor-β1/Wnt crosstalk by pirfenidone involves the inhibition of transforming growth factor-β1-induced β-catenin stabilization, which normally occurs through Smad3-mediated mechanisms [9]. By preventing this stabilization, pirfenidone effectively reduces the cellular response to transforming growth factor-β1 stimulation and limits the activation of downstream fibrotic pathways [9].

MUC1-C Terminal Phosphorylation Inhibition Mechanisms

The MUC1-C terminal domain represents a critical regulatory component in fibrotic signaling pathways, serving as a convergence point for multiple pro-fibrotic stimuli. Pirfenidone exerts specific inhibitory effects on MUC1-C terminal phosphorylation, particularly targeting threonine 41 and tyrosine 46 residues, which are essential for the bioactivation of this transmembrane protein [11]. This mechanism provides an additional layer of anti-fibrotic activity that complements the compound's effects on transforming growth factor-β1 and Wnt/β-catenin signaling pathways.

Threonine 41 and Tyrosine 46 Phosphorylation Suppression

Pirfenidone demonstrates specific inhibitory effects on transforming growth factor-β1-induced MUC1-C terminal phosphorylation at threonine 41 (position 1224) and tyrosine 46 (position 1229) residues. These phosphorylation events are critical for MUC1-C bioactivation and subsequent pro-fibrotic signaling [11]. The compound prevents transforming growth factor-β1-induced phosphorylation of these residues in both alveolar epithelial cells and lung fibroblasts, effectively blocking the activation of MUC1-C-mediated signaling pathways [11].

The mechanism involves the inhibition of kinase activities responsible for MUC1-C terminal phosphorylation, though the compound does not significantly affect transforming growth factor-β1-induced Smad3 or extracellular signal-regulated kinase 1/2 phosphorylation [11]. This selective inhibition suggests that pirfenidone targets specific kinase pathways involved in MUC1-C regulation rather than broadly suppressing all transforming growth factor-β1-induced phosphorylation events [11].

MUC1-C Terminal Bioactivation Suppression

The bioactivation of MUC1-C terminal domain is essential for its function as a membrane receptor and signal transducer in fibrotic processes. Pirfenidone suppresses MUC1-C bioactivation through the inhibition of phosphorylation-dependent conformational changes that are necessary for protein-protein interactions [11]. This suppression results in reduced MUC1-C-mediated signal transduction and decreased activation of downstream pro-fibrotic pathways.

The compound's effects on MUC1-C bioactivation involve the prevention of phosphorylation-induced changes in protein conformation that normally facilitate interactions with other signaling proteins, including β-catenin and Smad3 [11]. By blocking these conformational changes, pirfenidone effectively disrupts the formation of transcriptionally active protein complexes that are essential for pro-fibrotic gene expression [11].

Phospho-Smad3/MUC1-C Terminal Complex Formation Disruption

Pirfenidone demonstrates significant inhibitory effects on the formation of phospho-Smad3/MUC1-C terminal protein complexes, which are critical for the nuclear translocation and transcriptional activation of pro-fibrotic genes [11]. The compound prevents the interaction between phosphorylated Smad3 and MUC1-C terminal domain, effectively blocking the formation of transcriptionally active complexes that normally promote fibrotic responses [11].

This mechanism involves the disruption of protein-protein interactions that are essential for the nuclear translocation of Smad3-containing complexes. By preventing the formation of phospho-Smad3/MUC1-C terminal complexes, pirfenidone blocks the nuclear localization of these transcriptional regulators and prevents the activation of Smad-binding element-containing promoters [11].

MUC1-C Terminal/β-Catenin Interaction Inhibition

The interaction between MUC1-C terminal domain and β-catenin represents a critical convergence point for transforming growth factor-β1 and Wnt signaling pathways in fibrotic processes. Pirfenidone inhibits the formation of MUC1-C terminal/β-catenin protein complexes, thereby preventing the synergistic activation of pro-fibrotic gene expression that occurs when both pathways are simultaneously activated [11].

The compound's inhibitory effects on MUC1-C terminal/β-catenin interactions involve the prevention of phosphorylation-dependent conformational changes in MUC1-C terminal domain that are necessary for β-catenin binding [11]. This inhibition results in reduced β-catenin activation and decreased expression of Wnt target genes involved in fibroblast proliferation and extracellular matrix production [11].

Smad-Binding Element Activation Prevention

Pirfenidone prevents the activation of Smad-binding elements in pro-fibrotic gene promoters through its inhibitory effects on MUC1-C terminal phosphorylation and protein complex formation. The compound blocks the nuclear translocation of transcriptionally active phospho-Smad3/MUC1-C terminal/β-catenin complexes, thereby preventing the binding of these complexes to Smad-binding element sequences in target gene promoters [11].

This mechanism results in the suppression of pro-fibrotic gene expression programs that are normally activated by transforming growth factor-β1 stimulation. The prevention of Smad-binding element activation by pirfenidone contributes to the compound's ability to inhibit epithelial-mesenchymal transition, fibroblast proliferation, and extracellular matrix production [11].

MechanismMolecular TargetCellular EffectConcentration Range
Direct TGF-β1 expression downregulationTGF-β1 gene transcription and translationReduced pro-fibrotic signaling initiation100-1000 μM
Furin protease inhibitionFurin convertase enzymeImpaired TGF-β maturation and secretion100-1000 μM
Smad2/3 phosphorylation inhibitionSmad2/3 protein phosphorylation sitesDisrupted canonical TGF-β signaling100-1000 μM
Smad2/3 nuclear translocation suppressionSmad2/3 nuclear shuttling mechanismPrevented transcriptional activation100-1000 μM
Extracellular matrix protein synthesis reductionCollagen I, III, V, and fibronectin synthesisDecreased fibrotic protein production100-1000 μM
Collagen I/III secretion inhibitionCollagen I and III secretion pathwaysReduced extracellular matrix deposition100-1000 μM
Collagen fibril formation disruptionCollagen triple helix self-assemblyInhibited collagen fiber formation1-100 μM
Fibronectin expression downregulationFibronectin gene expressionDiminished cell adhesion and migration100-1000 μM
Transforming growth factor-β-activated kinase 1 suppressionTAK1/MKK3/p38 signaling cascadeAttenuated inflammatory response100-1000 μM
Plasminogen activator inhibitor-1 expression reductionPAI-1 gene expression and activityReduced thrombosis and fibrosis risk100-1000 μM
MechanismMolecular TargetRegulatory EffectFibroblast Impact
Glycogen synthase kinase 3β phosphorylation inhibitionGSK-3β Ser9 phosphorylation sitePromotes β-catenin degradationReduced myofibroblast differentiation
β-catenin accumulation reductionβ-catenin protein stabilityReduces cytoplasmic β-catenin levelsDecreased α-smooth muscle actin expression
β-catenin nuclear translocation suppressionβ-catenin nuclear import machineryPrevents nuclear β-catenin activityInhibited collagen production
Wnt/β-catenin/CBP complex disruptionCBP/β-catenin transcriptional complexDisrupts pro-fibrotic transcriptionSuppressed proliferation
T-cell factor/lymphoid enhancer factor binding inhibitionTCF/LEF transcription factor bindingInhibits Wnt target gene expressionReduced migration capacity
Smad3/β-catenin interaction disruptionSmad3-β-catenin protein interactionsBlocks TGF-β/Wnt crosstalkDecreased contractile ability
Wnt5A expression modulationWnt5A gene expressionModulates non-canonical Wnt signalingAttenuated ECM synthesis
Canonical Wnt signaling pathway inactivationWnt receptor complex activationSuppresses fibroblast activationNormalized fibroblast phenotype
MechanismPhosphorylation SiteSignaling DisruptionCellular ConsequenceEffective Concentration
MUC1-C terminal threonine 41 phosphorylation inhibitionThr41 (position 1224)Reduced MUC1-C membrane receptor activityReduced fibroblast proliferation100-1000 μM
MUC1-C terminal tyrosine 46 phosphorylation inhibitionTyr46 (position 1229)Impaired MUC1-C signal transductionDecreased myofibroblast differentiation100-1000 μM
MUC1-C bioactivation suppressionMultiple C-terminal sitesDecreased MUC1-C functional activationSuppressed epithelial-mesenchymal transition100-1000 μM
Phospho-Smad3/MUC1-CT complex formation disruptionSmad3-dependent phosphorylationBlocked TGF-β/MUC1-C crosstalkInhibited collagen synthesis100-1000 μM
MUC1-CT/active β-catenin complex inhibitionβ-catenin activation sitesInhibited Wnt/β-catenin pathwayReduced cell migration100-1000 μM
Smad-binding element activation preventionSBE promoter elementsPrevented pro-fibrotic gene transcriptionDecreased fibronectin production100-1000 μM
Nuclear translocation of transcriptional complexes blockadeNuclear import signalsDisrupted nuclear signaling complexesAttenuated cellular senescence100-1000 μM

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

292.121177757 g/mol

Monoisotopic Mass

292.121177757 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types